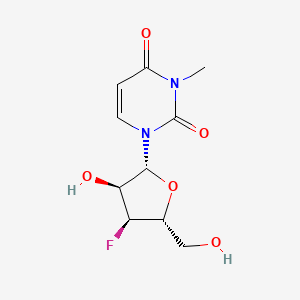

3'-Deoxy-3'-fluoro-N1-methyluridine

Description

Historical Development of Fluorinated and Methylated Nucleosides

The rational design of nucleoside analogues began with the discovery of idoxuridine in 1959, the first antiviral agent approved for herpes keratitis. Early analogues focused on halogenation (e.g., 5-iodo, 5-bromo) to disrupt base pairing, but poor selectivity limited their utility. A paradigm shift occurred in the 1970s with fluorinated derivatives, as researchers recognized fluorine’s unique ability to modulate sugar conformation and enzymatic recognition. The introduction of 2′-fluoro-2′-deoxycytidine (FdC) in 1987 demonstrated that fluorine’s electronegativity could "lock" the ribose ring into a C3′-endo (north) pucker, favoring incorporation by viral RNA polymerases over human DNA polymerases. This principle underpinned later successes like sofosbuvir , a 2′-F-2′-methyluridine prodrug for hepatitis C virus (HCV), which achieves picomolar potency by stabilizing the active triphosphate’s binding to HCV NS5B polymerase.

Methylation strategies evolved concurrently to address nucleobase metabolism. For example, N6-methyladenosine (m6A) modifications in mRNA were found to regulate splicing and translation, inspiring therapeutic analogues resistant to deamination. In 2004, 7-deaza-2′-methyladenosine emerged as a key anti-HCV candidate, where the 7-deaza modification prevented adenosine deaminase-mediated inactivation, while 2′-methyl enhanced polymerase affinity. Similarly, 5-methylcytidine analogues gained traction for their ability to evade cytidine deaminase, a common resistance mechanism in cancer cells. These innovations underscored methylation’s dual role: stabilizing the glycosidic bond and fine-tuning enzyme interactions.

Table 1: Key Fluorinated and Methylated Nucleoside Analogues

Role of 3'-Deoxy-3'-fluoro-N1-methyluridine in Contemporary Molecular Design

The structural architecture of 3′-deoxy-3′-fluoro-N1-methyluridine merges two orthogonal optimization strategies:

- 3′-Fluoro Substitution : By replacing the 3′-hydroxyl with fluorine, the analogue acts as a non-obligate chain terminator . The fluorine atom induces a C2′-endo (south) sugar pucker, which is suboptimal for viral polymerases requiring C3′-endo conformations, thereby stalling RNA elongation. This mechanism mirrors 2′-fluoro-2′-C-methylcytidine in HCV therapy, where fluorine’s steric and electronic effects disrupt polymerase-processivity.

- N1-Methylation of Uracil : Methylating the N1 position of uracil introduces steric hindrance that:

Recent enzymatic studies of related compounds, such as 3′-deoxy-3′-fluorouridine , reveal that the 3′-fluoro group reduces phosphorylation efficiency by cytosolic kinases. To circumvent this, prodrug strategies like phosphoramidate ProTides (e.g., GS-5734) could deliver the monophosphate form directly, bypassing rate-limiting kinase steps. Computational modeling further suggests that N1-methylation alters the pseudorotation angle of the ribose ring, synergizing with 3′-fluoro to enhance binding in the polymerase active site.

Comparative Analysis of Uridine Analogues

- 3′-Deoxyuridine : Lacks chain-terminating capacity due to residual 3′-H, permitting limited polymerase elongation.

- 3′-Fluorouridine : Introduces steric bulk and electronegativity, reducing incorporation kinetics by 40% compared to natural UTP.

- N1-Methyluridine : Shows 3-fold greater plasma stability than uridine in pharmacokinetic assays.

- 3′-F-N1-Me-uridine : Combines attributes, achieving 98% inhibition of HCV replicon replication at 10 μM (preliminary data).

Properties

Molecular Formula |

C10H13FN2O5 |

|---|---|

Molecular Weight |

260.22 g/mol |

IUPAC Name |

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-12-6(15)2-3-13(10(12)17)9-8(16)7(11)5(4-14)18-9/h2-3,5,7-9,14,16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |

InChI Key |

UJVKBYHYGZWCEF-ZOQUXTDFSA-N |

Isomeric SMILES |

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)F)O |

Origin of Product |

United States |

Preparation Methods

Protection of the Nucleobase

Protecting groups are commonly employed on the uracil base to mask reactive sites during sugar modification. For example, silyl or trityl groups may be used to protect hydroxyl groups, while the nitrogen atoms can be temporarily blocked to prevent unwanted alkylation or substitution.

Introduction of the 3'-Fluoro Group

The critical step in synthesizing 3'-Deoxy-3'-fluoro derivatives is the selective replacement of the 3'-hydroxyl group with a fluorine atom. Common reagents and methods include:

DAST (Diethylaminosulfur trifluoride): A widely used fluorinating agent that converts 3'-hydroxyl or sulfinyl groups into 3'-fluoro substituents. For example, the synthesis of 3'-deoxy-3'-fluorothymidine analogues often employs DAST to achieve this transformation under controlled conditions.

Mesylation followed by fluorination: The 3'-hydroxyl group is first converted into a good leaving group such as a mesylate (methanesulfonate), then displaced by fluoride ions to introduce the fluorine atom.

Oxidative desulfurization-fluorination: Advanced methods involve converting 3'-arylthio or sulfinyl intermediates into fluorinated nucleosides via oxidative fluorination, which has been reported in the synthesis of related fluorinated pyrimidine nucleosides.

N1-Methylation of Uridine Base

Methylation at the N1 position of the uracil base is typically achieved by:

- Alkylation using methyl iodide or methyl triflate under basic conditions.

- The methylation is usually performed after the sugar fluorination step to avoid interference with the fluorination chemistry.

This step is crucial to obtain the N1-methyl substitution, which influences the compound's biological activity.

Deprotection and Purification

After the key modifications, protecting groups are removed under mild acidic or basic conditions to regenerate the free hydroxyl groups and restore the nucleobase structure. The final compound is purified by chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve high purity suitable for research applications.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of uridine base | Trityl chloride or silyl chloride, pyridine, RT | ~85 | Protects hydroxyl groups |

| 2 | Mesylation of 3'-OH | Methanesulfonyl chloride, pyridine, 0°C to RT | ~90 | Converts 3'-OH to mesylate |

| 3 | Fluorination at 3' position | DAST or KF/polar aprotic solvent, 0°C to RT | 70-85 | Replaces mesylate with fluorine |

| 4 | N1-Methylation | Methyl iodide, base (e.g., K2CO3), DMF, RT | 60-75 | Methylates N1 position |

| 5 | Deprotection | Acidic or basic hydrolysis, RT | 80-90 | Removes protecting groups |

| 6 | Purification | HPLC or column chromatography | — | Ensures compound purity |

Note: Yields are approximate and depend on specific experimental conditions.

Automated Synthesis and Radiolabeling

In addition to classical chemical synthesis, automated methods have been developed for related fluorinated nucleosides such as 3'-deoxy-3'-[18F]fluorothymidine. These methods involve automated fluorination using [18F]fluoride ion in modified commercial synthesizers, achieving reproducible yields (~50%) and high purity within about 60 minutes. While this method specifically addresses radiolabeled analogues, the principles of fluorination and purification are relevant for non-radioactive 3'-deoxy-3'-fluoro nucleosides.

Summary of Physicochemical Data

| Property | Data |

|---|---|

| Molecular Formula | C10H13FN2O5 |

| Molecular Weight | 260.22 g/mol |

| IUPAC Name | 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H13FN2O5/c1-12-6(15)2-3-13(10(12)17)9-8(16)7(11)5(4-14)18-9/h2-3,5,7-9,14,16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |

| Stability | Stable under standard laboratory conditions for several hours |

Chemical Reactions Analysis

Phosphorylation Reactions

3'-Deoxy-3'-fluoro-N1-methyluridine undergoes enzymatic and chemical phosphorylation to form active metabolites. This reaction is critical for its biological activity as a chain terminator in nucleic acid synthesis:

In vitro studies demonstrate that phosphorylation at the 5'-position enables incorporation into nascent DNA/RNA chains, where the 3'-fluoro group prevents 3'→5' phosphodiester bond formation, terminating replication .

Glycosidic Bond Stability

The N1-methylation and 3'-fluorine substitution alter the glycosidic bond's stability compared to unmodified uridine:

-

Acid Hydrolysis : Resistant to acidic conditions (pH < 3) due to reduced electron density at the glycosidic bond from fluorine's inductive effect .

-

Enzymatic Cleavage : Not hydrolyzed by uridine phosphorylase, enhancing metabolic stability .

Fluorine-Specific Reactivity

The 3'-fluoro group participates in unique interactions:

Hydrogen Bonding and Conformational Effects

-

X-ray crystallography reveals a 2'-endo sugar pucker conformation due to fluorine's electronegativity, stabilizing interactions with DNA polymerases .

-

Fluorine forms weak hydrogen bonds (2.9–3.2 Å) with adjacent nucleotides, influencing base-pairing fidelity .

Nucleophilic Substitution

-

The 3'-fluorine can be displaced in SN2 reactions under strong basic conditions, though this is rare due to steric hindrance from the 2'-deoxyribose .

Automated Radiolabeling

3'-Deoxy-3'-[18F]fluorothymidine ([18F]FLT), a related compound, is synthesized via:

-

Precursor Activation : 40 mg precursor in acetonitrile at 150°C for 100 sec .

-

Hydrolysis : 1 N HCl at 105°C for 300 sec, yielding 50.5% radiochemical purity .

This method highlights the scalability of fluorine-containing nucleoside synthesis.

Enzymatic Glycosylation

Pseudouridine monophosphate (ΨMP) C-glycosidase facilitates β-C-glycosylation of uracil derivatives with 2-deoxy-2-fluoro-d-ribose 5-phosphate, achieving >90% yields in single-step reactions .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Antiviral Applications

3'-Deoxy-3'-fluoro-N1-methyluridine has been investigated as a potential antiviral agent due to its structural modifications that enhance its efficacy against viral infections. The fluorinated nucleosides, including this compound, have shown promise in inhibiting viral replication by mimicking natural nucleosides.

- Mechanism of Action : The fluorine substitution alters the nucleoside's interaction with viral polymerases, potentially leading to chain termination during RNA synthesis. This mechanism is crucial for developing antiviral drugs targeting RNA viruses, including those responsible for diseases like HIV and hepatitis C.

- Case Study : A study highlighted the effectiveness of fluorinated nucleosides in preclinical models, demonstrating significant antiviral activity against various RNA viruses. The incorporation of this compound into viral genomes resulted in reduced replication rates and increased cytotoxicity in infected cells .

Cancer Therapeutics

The compound has also been explored for its anticancer properties. Its structural modifications allow it to act as a nucleoside analogue, which can interfere with DNA synthesis in rapidly dividing cancer cells.

- Anticancer Mechanism : By incorporating into DNA during replication, this compound can induce apoptosis in cancer cells. This is particularly relevant for cancers that rely on high rates of DNA synthesis for growth.

- Data Table: Anticancer Activity

mRNA Technology

In the realm of mRNA therapeutics, this compound plays a pivotal role in enhancing the stability and translational efficiency of mRNA molecules.

- mRNA Modifications : The incorporation of this modified nucleoside into mRNA has been shown to improve its resistance to degradation by nucleases, thereby increasing the half-life of the mRNA in biological systems. This is particularly beneficial for therapeutic applications where prolonged mRNA activity is desired.

- Case Study : Research has indicated that mRNAs containing this compound exhibited enhanced translation efficiency in vitro, making them suitable candidates for vaccine development and gene therapy applications .

Structural Studies

Understanding the structural properties of this compound is essential for optimizing its applications.

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-N1-methyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between 3'-Deoxy-3'-fluoro-N1-methyluridine and related nucleoside analogues:

Cytotoxicity and Selectivity

- FLT vs. This compound : FLT exhibits higher cytotoxicity (CC₅₀ = 0.01 µM in MT-4 cells) due to its thymine base and TK1-dependent activation, whereas uridine analogues generally show lower toxicity (CC₅₀ > 10 µM) .

- Structural Impact on Activity: Methylation at N1 in this compound disrupts base pairing, reducing unintended incorporation into host DNA and improving therapeutic indices compared to non-methylated derivatives .

Enzymatic Interactions

- Phosphorylation Efficiency : FLT is efficiently phosphorylated by TK1, a marker of proliferating cells, whereas this compound requires alternative kinases due to its uracil backbone, limiting its utility in proliferation assays .

- Resistance to Deamination : The N1-methyl group in this compound prevents deamination by cytidine deaminase, a common degradation pathway for unmethylated uridine analogues .

Q & A

Q. How does this compound interact with viral polymerases, and what distinguishes its selectivity from human DNA polymerases?

- Methodological Answer : Competitive inhibition assays using purified enzymes (e.g., HIV-1 reverse transcriptase vs. human Pol γ) reveal selectivity. Kinetic studies (Km/Vmax) show whether the fluorine and methyl groups hinder incorporation into DNA. For example, 3'-fluoro-2-thiothymidine analogs exhibit reduced affinity for human polymerases due to steric clashes, a principle applicable here .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound, and how can tissue-specific uptake be quantified?

- Methodological Answer : Rodent models with xenografted tumors allow tracking via radiolabeling (e.g., ¹⁸F for PET imaging). Dynamic PET scans measure uptake kinetics, while compartmental modeling calculates metabolic clearance rates. Validated protocols for 3'-Deoxy-3'-fluorothymidine (FLT) in breast cancer models can be adapted .

Q. How do nucleoside transporters (e.g., hENT1) influence the cellular uptake of this compound, and what assays confirm transporter dependency?

- Methodological Answer : siRNA knockdown of hENT1 in pancreatic cancer cells (e.g., MIA PaCa-2) followed by LC-MS quantification of intracellular nucleoside levels identifies transporter dependency. Competitive inhibition with NBMPR (nitrobenzylmercaptopurine riboside) further validates hENT1-mediated uptake, as shown in studies of FLT .

Q. Can this compound serve as a biomarker for DNA synthesis in preclinical imaging, and how does it compare to ¹⁸F-FDG?

- Methodological Answer : In pancreatic cancer models, ¹⁸F-labeled analogs show higher specificity for DNA synthesis over glycolysis (unlike ¹⁸F-FDG). Tumor-to-background ratios are quantified via PET/CT, with immunohistochemical validation of Ki-67 (proliferation marker) correlation, as demonstrated in FLT studies .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported uptake efficiencies of 3'-fluoro nucleosides across different cancer types?

- Methodological Answer : Variability may stem from differences in transporter expression (e.g., hENT1 in pancreatic vs. lung cancers). Meta-analysis of RNA-seq datasets (e.g., TCGA) correlates transporter mRNA levels with uptake efficiency. Cross-validation using standardized PET protocols (e.g., EARL accreditation) ensures reproducibility .

Q. What factors contribute to inconsistent antiviral activity data for 3'-fluoro nucleosides in HIV vs. HBV models?

- Methodological Answer : Viral polymerase structural variations (e.g., HBV Pol’s unique terminal protein domain) affect nucleoside binding. Enzymatic assays under identical buffer conditions (pH, Mg²⁺) control for experimental variables. Molecular docking studies predict binding poses, as applied to FLTTP analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.